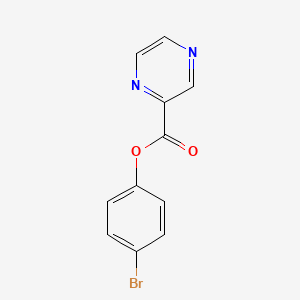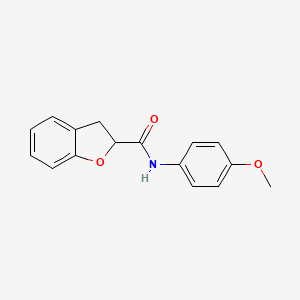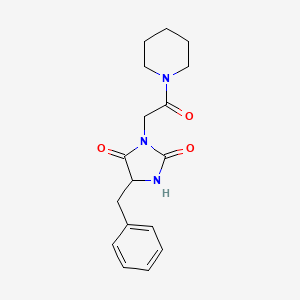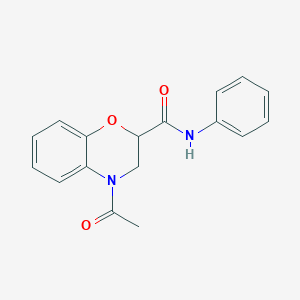
(4-Bromophenyl) pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl) pyrazine-2-carboxylate, also known as BPZ-2C, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPZ-2C belongs to the class of pyrazine carboxylates, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. (4-Bromophenyl) pyrazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell growth.
Biochemical and Physiological Effects
(4-Bromophenyl) pyrazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate has anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-Bromophenyl) pyrazine-2-carboxylate is its versatility as a building block for the synthesis of novel compounds with potential biological activity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving (4-Bromophenyl) pyrazine-2-carboxylate. One potential direction is the development of novel compounds based on (4-Bromophenyl) pyrazine-2-carboxylate that have improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate and its derivatives in more detail, in order to identify new targets for drug development. Additionally, the potential use of (4-Bromophenyl) pyrazine-2-carboxylate in the treatment of various diseases, such as cancer and inflammation, warrants further investigation.
Métodos De Síntesis
(4-Bromophenyl) pyrazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-bromobenzaldehyde with ethyl pyruvate to form 4-bromo-1,2-dihydropyrazine-2-carboxylate, which can then be oxidized to (4-Bromophenyl) pyrazine-2-carboxylate. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
(4-Bromophenyl) pyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a building block for the synthesis of novel compounds with potential biological activity. (4-Bromophenyl) pyrazine-2-carboxylate has been used as a precursor for the synthesis of pyrazine-based inhibitors of enzymes involved in cancer and inflammation.
Propiedades
IUPAC Name |
(4-bromophenyl) pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRLJNKMXKLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) pyrazine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
